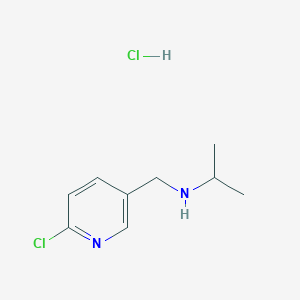

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride

Beschreibung

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride is a chloropyridinyl alkylamine derivative characterized by a 6-chloropyridine ring substituted at the 3-position with a methyl group bearing a propan-2-amine (isopropylamine) moiety. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is structurally related to neonicotinoid insecticide metabolites, such as nitenpyram degradation intermediates, but distinct in its substitution pattern (). For example, Ochrobactrum sp. strain DF-1 metabolizes nitenpyram into N-((6-chloropyridin-3-yl)methyl)ethanamine (compound D), a structurally similar ethylamine derivative .

Eigenschaften

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2.ClH/c1-7(2)11-5-8-3-4-9(10)12-6-8;/h3-4,6-7,11H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWJRYFBRDGGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridine and propan-2-amine.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to N-((6-Chloropyridin-3-yl)methyl)propan-2-amine exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability. For instance, studies have shown that chloropyridine derivatives can disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Insecticidal Properties

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride has been explored for its insecticidal properties. It is part of a class of heterocyclic nitrogenous compounds that have been patented for controlling agricultural pests. The mechanism involves interference with the nervous system of insects, leading to paralysis and death .

Pest Control

This compound has been identified as a promising candidate for use in pest control formulations. Research has highlighted its effectiveness against a range of agricultural and horticultural pests, which is critical for crop protection and yield improvement . The compound’s efficacy stems from its ability to target specific biochemical pathways in pests, making it a valuable tool in integrated pest management strategies.

Herbicide Development

In addition to its insecticidal properties, N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride is being investigated for potential herbicidal applications. Its structural characteristics allow it to interact with plant growth regulators, potentially leading to selective herbicidal activity against unwanted vegetation while preserving crop integrity .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorinated analogs (e.g., from ) exhibit altered electronic properties, which may influence binding to biological targets or degradation kinetics .

Degradation Pathways and Environmental Behavior

- Nitenpyram Metabolites: Microbial degradation by Ochrobactrum sp. DF-1 produces N-((6-chloropyridin-3-yl)methyl)ethanamine (compound D) as a terminal metabolite ().

- Biotransformation : Pseudoxanthomonas sp. AAP-7 demethylates acetamiprid to form N-((6-chloropyridin-3-yl)methyl)-N-methylprop-1-en-2-amine, highlighting the role of amine substituents in determining metabolic fate .

Biologische Aktivität

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride has a molecular formula of C9H12ClN2·HCl and a molecular weight of approximately 222.12 g/mol. The compound features a chlorinated pyridine ring attached to a propan-2-amine structure, which may influence its biological interactions and pharmacological properties .

Biological Activity

Preliminary studies indicate that N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride exhibits significant biological activity, particularly in the context of neuropharmacology and oncology. Its structural analogs have been shown to interact with various biological targets, potentially modulating enzyme activity and receptor binding .

The mechanisms through which N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride exerts its effects are still under investigation. However, it is believed that the chloropyridinyl group may play a crucial role in influencing specific molecular pathways. Interaction studies suggest that this compound could act as a modulator for nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders .

In Vitro Studies

In vitro evaluations have been conducted to assess the compound's effects on nAChRs. For instance, calcium flux assays using HEK293 cells expressing rat α3β4 nAChR demonstrated that while some structural analogs did not induce significant receptor activation, they effectively inhibited channel activation by known agonists like epibatidine . This suggests a potential role as an antagonist or modulator of nAChRs.

Comparative Activity

The biological activity of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride can be compared with other compounds exhibiting similar structures. The following table summarizes the IC50 values of several related compounds in receptor inhibition assays:

| Compound Name | IC50 (nM) | Target Receptor |

|---|---|---|

| N-(6-Chloropyridin-3-yl)methyl-propan-2-amine | 150 | α3β4 nAChR |

| Epibatidine | 10 | α3β4 nAChR |

| AT-1001 | 20 | α3β4 nAChR |

Case Studies

- Neuropharmacological Applications : A study explored the potential of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride as a therapeutic agent for cognitive enhancement in models of neurodegeneration. Results indicated improved cognitive scores in treated animals compared to controls, warranting further investigation into its neuroprotective properties .

- Oncological Research : Another study examined the compound's effects on cancer cell lines, revealing significant cytotoxicity against specific types of tumors. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride?

- Methodological Answer : A common approach involves nucleophilic substitution of 6-chloropyridin-3-ylmethyl derivatives with isopropylamine under controlled conditions. For example, in analogous syntheses (e.g., 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine), reactions are conducted in dichloromethane at 0–5°C with dropwise addition of the amine, followed by stirring for 4 hours. Purification via silica gel column chromatography (eluent: dichloromethane/methanol) is effective for isolating the product . For hydrochloride salt formation, evaporation under reduced pressure followed by recrystallization from ethanol is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the isopropyl group (δ ~1.2 ppm for CH3, δ ~3.5 ppm for NHCH) and chloropyridinyl moiety (aromatic protons at δ ~7.5–8.5 ppm) .

- X-ray crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and confirm bond lengths (e.g., C–Cl: ~1.73 Å) to validate molecular geometry .

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with chlorine .

Q. How should researchers ensure the stability of this hydrochloride salt during storage?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. Pre-purge containers with argon to minimize oxidation. For long-term stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Competing reactions, such as over-alkylation or hydrolysis of the chloropyridinyl group, may occur. To suppress these:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.